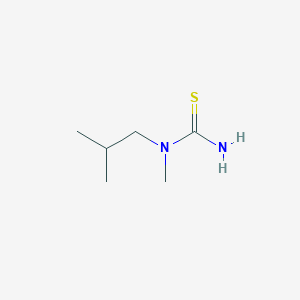

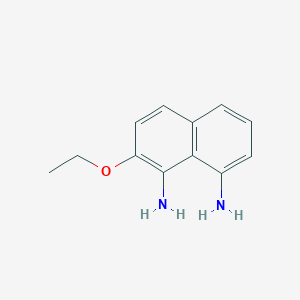

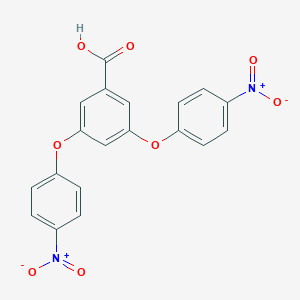

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, involves multi-step chemical processes. These often include reactions like substitution, nitration, ammoniation, oxidation, and reduction, leading to the formation of the desired mercapto-pyrimidinol derivatives (Alagarsamy, Vijayakumar, & Solomon, 2007). Another example includes the synthesis from 2,6-Dichloropyridine through a series of similar reactions (Jin, 2010).

Molecular Structure Analysis

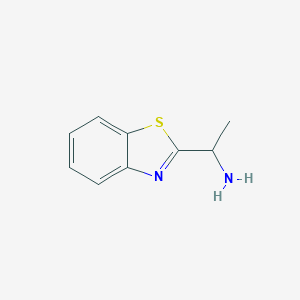

The molecular structure of compounds in this class is characterized by spectroscopic methods such as IR and NMR. These techniques provide insights into the arrangement of atoms and the presence of functional groups in the molecule. For instance, 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, a compound with a structure similar to 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, was primarily identified using IR and 1H-NMR (Guan Jin, 2010).

Chemical Reactions and Properties

The chemical behavior of such compounds often involves interactions with various reagents to form new heterocyclic systems. The mercapto group (-SH) in these molecules can undergo various chemical transformations, contributing to their reactivity and potential biological activities (Hassan, Youssef, El-zohry, & El-wafa, 1988).

Applications De Recherche Scientifique

Application 1: Regioselective Bis- or Polyalkylation

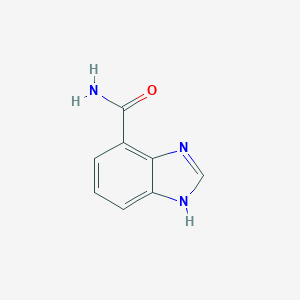

- Summary of Application: This study investigated the synthetic utility of 6-amino-2-mercapto-3H-pyrimidin-4-one as building blocks for new poly (pyrimidine) by alkylation using bis (halo) compounds and zeolite nano-gold as a catalyst .

- Methods of Application: The experimental findings were supported by theoretical Density functional theory (DFT) computations at the DFT/B3LYP level of theory, utilizing the 6-311++G (d,p) basis set in the gas phase .

- Results or Outcomes: The stability of the 12a and 12b phases is higher than the other Regio isomer 11a and 11b phases, according to DFT modelling . The electronic parameters: dipole moment of these compounds in the ground state were theoretically investigated .

Application 2: Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

- Summary of Application: This study provides an overview of the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs .

- Methods of Application: The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

- Results or Outcomes: The aim of this study is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

Safety And Hazards

The compound is labeled with a warning signal word. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, and P501 . These codes correspond to various safety measures to be taken while handling the compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and others.

Propriétés

IUPAC Name |

6-(methoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h2H,3H2,1H3,(H2,7,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVMVIUSRGXSEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351611 |

Source

|

| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol | |

CAS RN |

175205-07-9 |

Source

|

| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)